4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine
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Overview
Description
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine is a complex organic compound that belongs to the class of thienothiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two thienothiophene units fused with a bipyridine core, which contributes to its stability and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thienothiophene units. One common method includes the formation of 3-alkylthieno[3,2-b]thiophenes through a ring formation reaction from 3-bromothiophene . The thienothiophene units are then coupled with a bipyridine core using palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridine core to dihydropyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups to the thienothiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted thienothiophenes .
Scientific Research Applications
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Biological Interactions: In biological systems, the compound can interact with cellular membranes and proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: A simpler analog with similar electronic properties but lacking the bipyridine core.
Indacenodithieno[3,2-b]thiophene: Another related compound with a more complex structure, used in high-efficiency polymer solar cells.
Benzo[1,2-b4,5-b’]dithiophene: A compound with similar applications in organic electronics but different structural features.
Uniqueness
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine stands out due to its unique combination of thienothiophene units and a bipyridine core, providing enhanced stability and electronic properties compared to its analogs .
Properties
CAS No. |
1042737-20-1 |
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Molecular Formula |
C38H44N2S4 |
Molecular Weight |
657.0 g/mol |
IUPAC Name |
4-(5-octylthieno[3,2-b]thiophen-3-yl)-2-[4-(5-octylthieno[3,2-b]thiophen-3-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2S4/c1-3-5-7-9-11-13-15-29-23-35-37(43-29)31(25-41-35)27-17-19-39-33(21-27)34-22-28(18-20-40-34)32-26-42-36-24-30(44-38(32)36)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3 |
InChI Key |
PCDGDZVGOFUGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(S1)C(=CS2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CSC6=C5SC(=C6)CCCCCCCC |
Origin of Product |
United States |
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